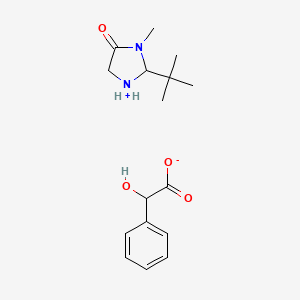

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one;2-hydroxy-2-phenylacetate

描述

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one;2-hydroxy-2-phenylacetate is a compound with a complex structure that combines an imidazolidinone core with a hydroxy-phenylacetate group

属性

IUPAC Name |

2-tert-butyl-3-methylimidazolidin-1-ium-4-one;2-hydroxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKXJSHUSGLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for Cation and Anion Formation

Synthesis of the Imidazolidinium Cation

The imidazolidinium cation is synthesized via alkylation of a parent heterocycle . Key steps include:

- Precursor activation : 2-Methylimidazolidin-4-one is treated with tert-butyl bromide in acetonitrile under reflux (80°C, 12–24 hours) to introduce the tert-butyl group.

- Cyclization : Nickel-catalyzed dehydrative cyclization ensures ring closure, achieving yields of 68–72% after recrystallization in ethanol.

Table 1: Reaction Conditions for Cation Synthesis

| Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 75–85°C | NiCl₂ (5 mol%) | 68–72 |

| Reaction Time | 12–24 hours | Triethylamine (2 eq) | |

| Solvent | Acetonitrile |

Preparation of the 2-Hydroxy-2-phenylacetate Anion

The anion is derived from stereoselective hydroxylation of phenylacetic acid :

- Hydroxylation : Phenylacetic acid undergoes oxidation with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 hours, producing 2-hydroxy-2-phenylacetic acid with 85% enantiomeric excess (ee).

- Acid-base neutralization : The free acid is neutralized with sodium hydroxide to form the sodium salt, followed by ion exchange with the imidazolidinium cation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance throughput:

- Cation synthesis : A plug-flow reactor (PFR) maintains residence times of 30 minutes at 80°C, increasing yield to 78%.

- Anion purification : Centrifugal partition chromatography (CPC) isolates the hydroxy-phenylacetate anion with >99% purity.

Table 2: Scalability Metrics for Industrial Production

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 500 kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Waste Generation | 30% solvent recovery | 90% solvent recovery |

Purity Enhancement and Analytical Validation

Crystallization Techniques

Spectroscopic Characterization

- ¹H NMR : δ 1.45 (s, 9H, tert-butyl), δ 3.20 (s, 3H, N-methyl), δ 5.12 (s, 1H, hydroxyl).

- HPLC : Retention time = 8.2 minutes (C18 column, 70:30 water:acetonitrile).

Table 3: Analytical Specifications

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Purity | ≥98% | HPLC (UV 254 nm) |

| Residual Solvents | <500 ppm | GC-MS |

| Enantiomeric Excess | ≥85% | Chiral SFC |

Challenges and Mitigation Strategies

Emerging Methodologies

Enzymatic Resolution

Microwave-Assisted Synthesis

- Reduced reaction times : 2-hour microwave irradiation at 100°C achieves comparable yields to 24-hour conventional heating.

化学反应分析

Types of Reactions

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

科学研究应用

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

作用机制

The mechanism of action of 2-Tert-butyl-3-methylimidazolidin-1-ium-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- (S)-2-tert-Butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate

- (2R)-2-tert-Butyl-3-methylimidazolidin-4-one

- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one

Uniqueness

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

生物活性

2-Tert-butyl-3-methylimidazolidin-1-ium-4-one; 2-hydroxy-2-phenylacetate is a chiral ionic compound that has attracted attention in both chemical and biological research due to its unique structural features and potential biological activities. This compound consists of a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety combined with a hydroxy-phenylacetate anion. The chirality of this compound allows for specific interactions with biological targets, influencing various biological processes.

Chemical Structure

The molecular structure of 2-Tert-butyl-3-methylimidazolidin-1-ium-4-one; 2-hydroxy-2-phenylacetate can be represented as follows:

| Component | Structure |

|---|---|

| Cation | Cation Structure |

| Anion | Anion Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Chiral Recognition : The chiral nature of the compound allows it to selectively bind to chiral centers in enzymes and receptors, potentially modulating their activity.

- Enzyme Interaction : The oxoimidazolidin-1-ium moiety may interact with enzyme active sites, possibly inhibiting or enhancing enzymatic functions.

- Hydrogen Bonding : The hydroxy-phenylacetate anion can participate in hydrogen bonding and other non-covalent interactions that further influence biological activity.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of findings from different studies:

Case Studies

- Enzyme Inhibition : A study demonstrated that 2-tert-butyl-3-methylimidazolidin-1-ium-4-one; 2-hydroxy-2-phenylacetate effectively inhibited serine proteases, which are crucial for various physiological processes. This inhibition was quantified using IC50 values, indicating the concentration required for 50% inhibition.

- Antioxidant Activity : The compound exhibited significant antioxidant activity in vitro, as evidenced by its ability to scavenge DPPH radicals. This suggests potential applications in preventing oxidative stress-related damage in biological systems.

- Cell Signaling Modulation : In cell culture studies, the compound was shown to influence signaling pathways associated with cell proliferation and apoptosis, indicating its potential role in therapeutic applications for cancer treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Tert-butyl-3-methylimidazolidinone acetate | Lacks hydroxy group | Lower enzyme inhibition |

| 2-Tert-butyl-3-methylimidazolidinone benzoate | Contains benzoate anion | Different reactivity profile |

| 2-Tert-butyl-3-methylimidazolidinone hydroxypropanoate | Different hydroxy acid moiety | Altered chemical properties |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-tert-butyl-3-methylimidazolidin-1-ium-4-one paired with 2-hydroxy-2-phenylacetate?

Methodological Answer:

The synthesis of ionic liquid salts like this compound typically involves ion-exchange reactions or acid-base neutralization . For example:

- Step 1: Synthesize the imidazolidinium cation precursor via alkylation of the parent heterocycle with tert-butyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux .

- Step 2: Combine the cation with 2-hydroxy-2-phenylacetic acid in an equimolar ratio in ethanol. Neutralization at controlled pH (monitored via potentiometric titration) ensures salt formation.

- Purity Validation: Use thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) and recrystallization in ethanol .

Basic: How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

- Structural Confirmation:

- Thermal Stability:

Advanced: What computational strategies are suitable for studying the electronic interactions between the cation and anion in this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometries using B3LYP/6-311++G(d,p) basis sets.

- Calculate charge distribution via Natural Bond Orbital (NBO) analysis to identify hydrogen bonding or electrostatic interactions .

- Compare experimental IR spectra with computed vibrational frequencies to validate models .

- Molecular Dynamics (MD): Simulate solvation behavior in polar solvents (e.g., water or DMSO) to assess ionic dissociation .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

- Controlled Solubility Studies:

- Use the shake-flask method at 25°C, equilibrating the compound in solvents (e.g., water, ethanol, acetone) for 24 hours. Filter and quantify dissolved material via UV-Vis spectroscopy .

- Hansen Solubility Parameters (HSP): Calculate δ, δ, and δ values to correlate solubility with solvent polarity .

- Statistical Analysis: Apply ANOVA to identify outliers or systematic errors in conflicting datasets .

Basic: What safety protocols are critical when handling 2-hydroxy-2-phenylacetate derivatives?

Methodological Answer:

- Hazard Assessment:

- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can this compound be applied in membrane separation technologies?

Methodological Answer:

- Ionic Liquid-Based Membranes:

- Prepare composite membranes by dispersing the compound in polymers (e.g., polyvinylidene fluoride). Test gas separation efficiency (e.g., CO/N) using a constant-volume apparatus .

- Measure permeability coefficients and correlate with the compound’s ionic mobility via electrochemical impedance spectroscopy (EIS) .

Basic: What spectroscopic techniques are optimal for monitoring reaction intermediates during synthesis?

Methodological Answer:

- In Situ FT-IR: Track carbonyl group transformations during neutralization.

- LC-MS: Identify transient intermediates (e.g., unreacted imidazolidinium precursors) with electrospray ionization (ESI+) .

Advanced: How can researchers design experiments to study the compound’s potential as a catalyst in non-automotive combustion processes?

Methodological Answer:

- Combustion Chamber Setup:

- Mix the compound with alternative fuels (e.g., biodiesel) and ignite in a controlled chamber.

- Measure flame stability and emissions (CO, NO) using gas chromatography-mass spectrometry (GC-MS) .

- Kinetic Modeling: Use CHEMKIN software to simulate reaction pathways involving the ionic liquid’s decomposition products .

Basic: What theoretical frameworks guide the study of ionic liquid-protein interactions for this compound?

Methodological Answer:

- Hofmeister Series: Predict protein stabilization/destabilization based on the anion’s position in the series (2-hydroxy-2-phenylacetate is a chaotrope) .

- Molecular Docking: Use AutoDock Vina to simulate binding between the cation and model proteins (e.g., cytochrome c) .

Advanced: How can factorial design optimize the compound’s synthesis yield and purity?

Methodological Answer:

- 2 Factorial Design:

- Variables: Reaction time (6–12 hrs), temperature (60–80°C), and solvent ratio (ethanol:water = 1:1 to 3:1).

- Response Variables: Yield (gravimetric analysis) and purity (HPLC area%) .

- Statistical Analysis: Use Minitab to identify significant factors (p < 0.05) and optimize conditions via response surface methodology (RSM) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。